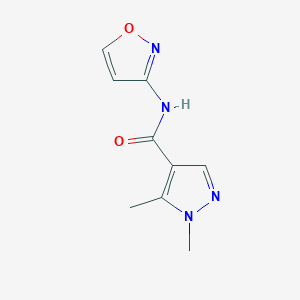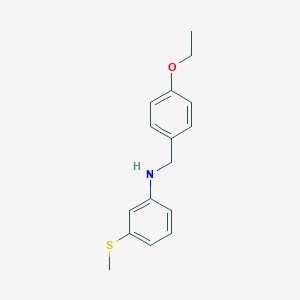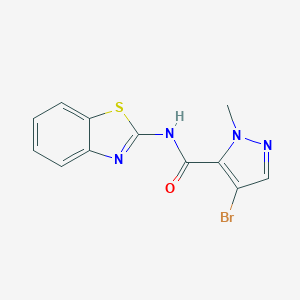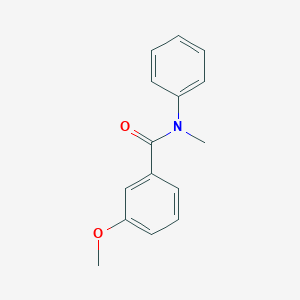
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPB belongs to the family of phenylbutanoic acid derivatives and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of BPB is not fully understood. However, it is believed that BPB exerts its therapeutic effects by modulating the activity of various receptors, including the GABA receptor and the NMDA receptor. BPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. BPB is also stable under normal laboratory conditions. However, BPB has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on BPB. One area of research is the development of more efficient and cost-effective synthesis methods for BPB. Another area of research is the investigation of the potential therapeutic applications of BPB in other diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPB and to identify potential side effects.
Synthesemethoden
The synthesis of BPB involves a multistep process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetic acid followed by reduction with sodium borohydride. The final product, BPB, is obtained through acid hydrolysis of the intermediate product obtained from the reduction step.
Wissenschaftliche Forschungsanwendungen
BPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. BPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H16O4/c18-17(19)10-14(8-12-4-2-1-3-5-12)13-6-7-15-16(9-13)21-11-20-15/h1-7,9,14H,8,10-11H2,(H,18,19) |
InChI-Schlüssel |
ZIYPBRZAYCDRNU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)

methanone](/img/structure/B262159.png)


![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)


